molecular formula C25H21N3 B11536482 3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine

3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine

Cat. No.: B11536482
M. Wt: 363.5 g/mol
InChI Key: GGIYLGUCAIFWJY-QJBYRTJNSA-N
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Description

(1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a phenylpropene moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-phenylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol

Uniqueness

Compared to similar compounds, (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE stands out due to its unique pyrazole ring structure and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

(E,E)-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C25H21N3/c1-20-14-16-22(17-15-20)24-19-25(28(27-24)23-12-6-3-7-13-23)26-18-8-11-21-9-4-2-5-10-21/h2-19H,1H3/b11-8+,26-18+

InChI Key

GGIYLGUCAIFWJY-QJBYRTJNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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